molecular formula C10H11NO2S2 B13305443 Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate

Cat. No.: B13305443
M. Wt: 241.3 g/mol
InChI Key: VVJSRWIIPYTVHH-UHFFFAOYSA-N
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Description

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, materials science, and organic electronics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with appropriate amine and ester groups. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction is known for its efficiency in producing aminothiophene derivatives.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate thiophene derivatives followed by functionalization with amine and ester groups. The reaction conditions often require controlled temperatures, specific catalysts, and purification steps to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, enzymes, or proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(aminomethyl)thieno[3,2-b]thiophene-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its aminomethyl group allows for further functionalization and derivatization, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H11NO2S2

Molecular Weight

241.3 g/mol

IUPAC Name

ethyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate

InChI

InChI=1S/C10H11NO2S2/c1-2-13-10(12)9-6(5-11)8-7(15-9)3-4-14-8/h3-4H,2,5,11H2,1H3

InChI Key

VVJSRWIIPYTVHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)C=CS2)CN

Origin of Product

United States

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